(5Z)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a pyrrole-thiazole moiety, which contributes to its diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde with thiazolidine-2,4-dione under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds known for their antidiabetic properties.
Pyrrole-thiazole derivatives: Compounds with similar structural motifs and biological activities.
Uniqueness
(5Z)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione is unique due to its combination of a thiazolidine-2,4-dione core and a pyrrole-thiazole moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(5Z)-5-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S2/c15-9-8(18-11(16)13-9)6-7-2-1-4-14(7)10-12-3-5-17-10/h1-6H,(H,13,15,16)/b8-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJRGKPFQJITQS-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C2C(=O)NC(=O)S2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=C\2/C(=O)NC(=O)S2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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